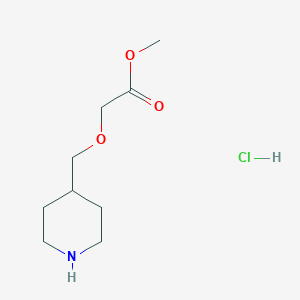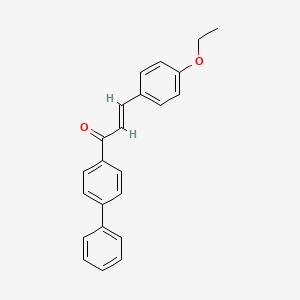
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20BrN5O3 and its molecular weight is 446.305. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide often involves their synthesis and evaluation for various chemical properties. For instance, the synthesis of triazole derivatives through the condensation of hydrazine hydrate with different chemical moieties has been a focus, aiming at generating compounds with potential anticancer and antimicrobial activities (Bekircan et al., 2008). Another study highlighted the preparation of benzylamides for solid-phase synthesis of C-terminal peptide amides, showcasing the flexibility of triazole compounds in synthetic chemistry (Albericio & Bárány, 2009).
Biological Activities
A significant area of research involves evaluating the biological activities of triazole derivatives. For example, antimicrobial screening of newly synthesized triazole compounds showed good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Furthermore, the exploration of triazole-based scaffolds for biological activity against cancer cell lines or as inhibitors for specific proteins highlights the therapeutic potential of these compounds (Ferrini et al., 2015).
Molecular Modeling and Drug Design
Triazole derivatives are also utilized in molecular modeling and drug design due to their versatile binding properties. The development of triazole-containing dipeptides as potential turn inducers in peptides and inhibitors of specific enzymes such as HSP90 showcases the utility of these compounds in designing biologically active molecules (Ferrini et al., 2015).
properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O3/c1-27-15-5-3-4-12(8-15)10-22-19(26)17-18(21)25(24-23-17)11-13-9-14(20)6-7-16(13)28-2/h3-9H,10-11,21H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMKFBDXPVWBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-fluorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2601376.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2601378.png)
![(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2601379.png)
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2601380.png)



![ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2601386.png)
![2,5-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2601388.png)
![N-cyclohexyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2601391.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2601393.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2601394.png)